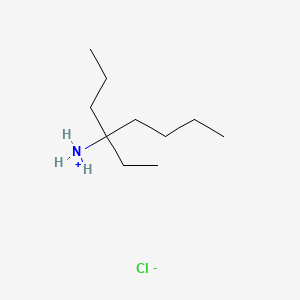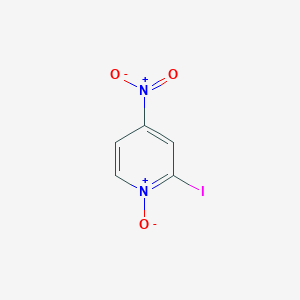
Benzoic acid, 4,4'-(5-benzylidene-2,4,6-trioxohexahydropyrimidin-1,3-diyl)bis(2-nitro-, dipotassium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzoic acid, 4,4’-(5-benzylidene-2,4,6-trioxohexahydropyrimidin-1,3-diyl)bis(2-nitro-, dipotassium salt) is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a benzoic acid moiety linked to a benzylidene-trioxohexahydropyrimidine core, further substituted with nitro groups and dipotassium salts. Its intricate structure allows for diverse chemical reactivity and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4,4’-(5-benzylidene-2,4,6-trioxohexahydropyrimidin-1,3-diyl)bis(2-nitro-, dipotassium salt) typically involves multi-step organic reactions. One common method includes the condensation of benzoic acid derivatives with benzylidene-trioxohexahydropyrimidine under controlled conditions. The introduction of nitro groups is achieved through nitration reactions, often using nitric acid and sulfuric acid as reagents. The final step involves the neutralization of the compound with potassium hydroxide to form the dipotassium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Condensation Reaction: Mixing benzoic acid derivatives with benzylidene-trioxohexahydropyrimidine in a solvent like ethanol or methanol.
Nitration: Carefully adding nitric acid and sulfuric acid to introduce nitro groups.
Neutralization: Adding potassium hydroxide to form the dipotassium salt.
Purification: Using techniques like recrystallization or chromatography to purify the final product.
化学反应分析
Types of Reactions
Benzoic acid, 4,4’-(5-benzylidene-2,4,6-trioxohexahydropyrimidin-1,3-diyl)bis(2-nitro-, dipotassium salt) undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas and a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding quinones.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Halogens (chlorine, bromine), sulfuric acid.
Major Products
Amines: From reduction of nitro groups.
Quinones: From oxidation of the aromatic rings.
Halogenated Compounds: From electrophilic substitution reactions.
科学研究应用
Benzoic acid, 4,4’-(5-benzylidene-2,4,6-trioxohexahydropyrimidin-1,3-diyl)bis(2-nitro-, dipotassium salt) has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in polymers.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, influencing cellular oxidative stress pathways. The benzylidene-trioxohexahydropyrimidine core may interact with enzymes, potentially inhibiting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
Benzoic acid, 4,4’-(2,1,3-benzothiadiazole-4,7-diyl)bis-: Similar structure but with a benzothiadiazole core.
4-Benzyloxybenzoic acid: Contains a benzyloxy group instead of the benzylidene-trioxohexahydropyrimidine core.
4,4’-(2,1,3-benzoselenadiazole-4,7-diyl)dibenzoic acid: Similar structure with a benzoselenadiazole core.
Uniqueness
The uniqueness of benzoic acid, 4,4’-(5-benzylidene-2,4,6-trioxohexahydropyrimidin-1,3-diyl)bis(2-nitro-, dipotassium salt) lies in its specific combination of functional groups and its potential for diverse chemical reactivity. Its structure allows for unique interactions with biological targets, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
78506-80-6 |
|---|---|
分子式 |
C25H12K2N4O11 |
分子量 |
622.6 g/mol |
IUPAC 名称 |
dipotassium;4-[5-benzylidene-3-(4-carboxylato-3-nitrophenyl)-2,4,6-trioxo-1,3-diazinan-1-yl]-2-nitrobenzoate |
InChI |
InChI=1S/C25H14N4O11.2K/c30-21-18(10-13-4-2-1-3-5-13)22(31)27(15-7-9-17(24(34)35)20(12-15)29(39)40)25(36)26(21)14-6-8-16(23(32)33)19(11-14)28(37)38;;/h1-12H,(H,32,33)(H,34,35);;/q;2*+1/p-2 |
InChI 键 |
YZSMLVDTTQOPKP-UHFFFAOYSA-L |
规范 SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=O)N(C2=O)C3=CC(=C(C=C3)C(=O)[O-])[N+](=O)[O-])C4=CC(=C(C=C4)C(=O)[O-])[N+](=O)[O-].[K+].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



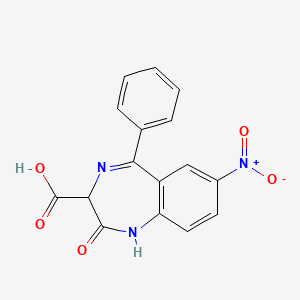


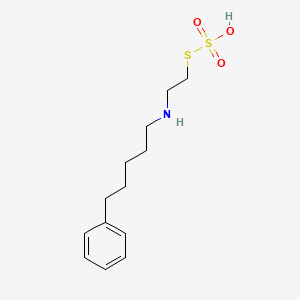
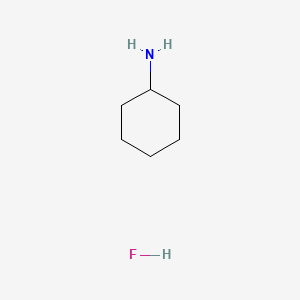
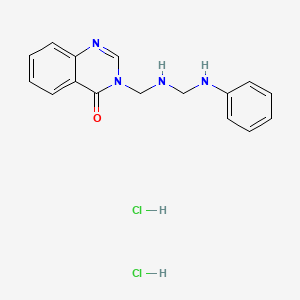
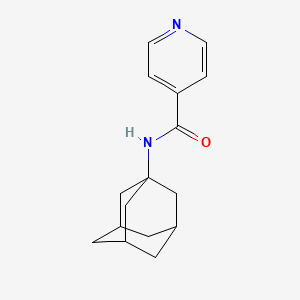
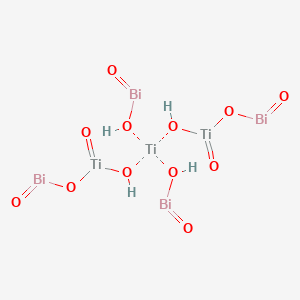
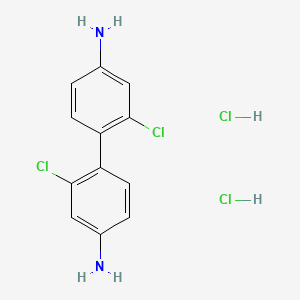
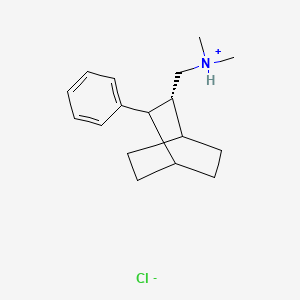
![5-Azido-2-[(4-methoxyphenyl)amino]benzoic acid](/img/structure/B13757470.png)
